5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Übersicht

Beschreibung

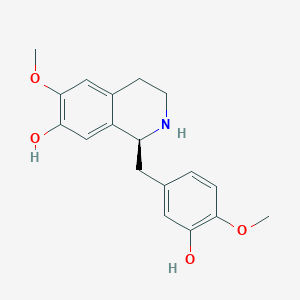

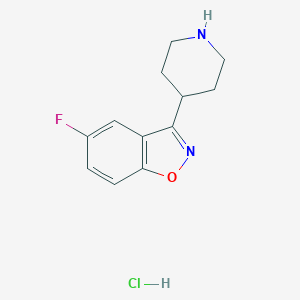

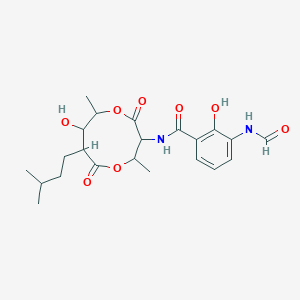

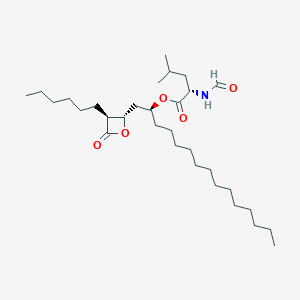

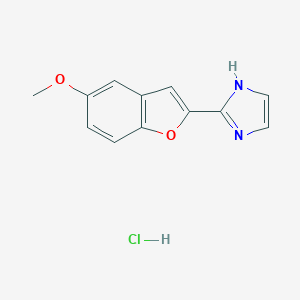

“5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride” is a chemical compound with the molecular formula C12H14ClFN2O . It is also known by its IUPAC name, 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride .

Molecular Structure Analysis

The molecular structure of “5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride” consists of a benzisoxazole ring substituted with a fluorine atom at the 5-position and a piperidinyl group at the 3-position . The hydrochloride indicates the presence of an associated chloride ion, which is common in many pharmaceutical substances to improve their stability or solubility .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 391.8±42.0 °C at 760 mmHg, and a flash point of 190.8±27.9 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond . Its ACD/LogP value is 2.45, indicating its partition coefficient between octanol and water, a measure of its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Acetylcholinesterase Inhibition

A notable application of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is in the synthesis of 1,2-benzisoxazole analogues. These analogues have been identified as potent inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests potential uses in the treatment of conditions such as Alzheimer’s disease where acetylcholinesterase activity is a concern (Basappa et al., 2004).

Cholinesterase Inhibitors

Another significant application is the synthesis of cholinesterase inhibitors. Research indicates that benzisoxazole derivatives, including those with the 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole structure, show promising inhibitory activity against acetylcholinesterase from various species. This underlines their potential as therapeutic agents in conditions where cholinesterase activity plays a role (Rangappa & Basappa, 2005).

Antiproliferative Agents

The compound and its derivatives have been explored for antiproliferative activities. Studies reveal that certain modifications, particularly at the N-terminal of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, significantly contribute to antiproliferative effects on various carcinoma cells. This suggests potential applications in cancer therapy (Prasad et al., 2009).

Neuroleptic Activity

This compound has also been studied for its neuroleptic (antipsychotic) activity. Modifications to the benzisoxazole ring and piperidinyl substituents have shown to influence its neuroleptic properties, indicating potential applications in treating psychotic disorders (Strupczewski et al., 1985).

Antimicrobial Studies

Additionally, novel derivatives of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown notable inhibitory activity against a range of pathogenic strains, highlighting their potential as antimicrobial agents (Priya et al., 2005).

Antipsychotic Studies

Benzisoxazole derivatives, including 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, have been evaluated for their antipsychotic properties, specifically in the context of dopamine D2 and serotonin 5HT2 receptors. This research is essential for developing new antipsychotic drugs with minimal extrapyramidal symptoms (Chandra & SharadaA, 2014).

Safety And Hazards

The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2) according to the CLP classification - Regulation (EC) No 1272/2008 . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking medical advice if skin or eye irritation occurs .

Eigenschaften

IUPAC Name |

5-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOJFILHZZEWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383380 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | |

CAS RN |

84163-16-6, 84163-64-4 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)